Melting Point Elevation of ~170 °C vs. 4-Carbamoyl Analog Confirms Stronger Intermolecular Hydrogen Bonding
The target compound exhibits a melting point of 204–206 °C (lit.), compared to 34–38 °C for the non-hydroxylated 4-carbamoyl-1-methylpyridinium iodide (CAS 5613-08-1) . This ~170 °C elevation is consistent with the introduction of the N-hydroxy group, which enables a robust intermolecular hydrogen-bonding network characteristic of hydroxamic acids. The 4-carbamoyl analog lacks this donor–acceptor capability and remains a low-melting solid at ambient temperature, posing different storage and handling constraints.
| Evidence Dimension | Melting point (solid-state thermal stability indicator) |
|---|---|
| Target Compound Data | 204–206 °C (lit.) |
| Comparator Or Baseline | 4-Carbamoyl-1-methylpyridinium iodide: 34–38 °C |
| Quantified Difference | Δ ~166–172 °C higher for the hydroxycarbamoyl derivative |
| Conditions | Literature melting point values; differential scanning calorimetry or capillary method per vendor specifications |
Why This Matters
A higher melting point directly correlates with greater resistance to thermal degradation during ambient storage and shipping, reducing the risk of impurity formation in procurement workflows where cold-chain logistics may not be guaranteed.
